N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
CAS No.: 921894-19-1
Cat. No.: VC4536166
Molecular Formula: C22H29N3O2
Molecular Weight: 367.493
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921894-19-1 |
|---|---|
| Molecular Formula | C22H29N3O2 |
| Molecular Weight | 367.493 |
| IUPAC Name | N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide |
| Standard InChI | InChI=1S/C22H29N3O2/c1-24(2)21(15-23-22(26)16-7-10-19(27-4)11-8-16)18-9-12-20-17(14-18)6-5-13-25(20)3/h7-12,14,21H,5-6,13,15H2,1-4H3,(H,23,26) |
| Standard InChI Key | BLOVLSRBXZPJRF-UHFFFAOYSA-N |
| SMILES | CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N(C)C |
Introduction
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of amides. This compound features a diverse array of functional groups, including a dimethylamino group, a tetrahydroquinoline moiety, and a methoxybenzamide group. The presence of these groups contributes to its potential biological activity and chemical reactivity.
Synthesis and Chemical Reactions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide would typically involve multi-step processes, including the formation of key intermediates such as the tetrahydroquinoline and methoxybenzoic acid derivatives. The reaction may involve peptide coupling agents or other methods to form the amide bond.
Chemical reactions involving this compound could include electrophilic substitutions, nucleophilic additions, or hydrolysis of the amide bond under acidic or basic conditions. The choice of reaction conditions would depend on the desired product and the selectivity required.
Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in targeting biological pathways involved in cell signaling and metabolic processes. The presence of the methoxybenzamide group could confer specific biological activities, such as interaction with enzymes or receptors.
| Application Area | Potential Use | Notes |
|---|---|---|
| Medicinal Chemistry | Targeting cell signaling pathways | Similar compounds have shown promise |
| Pharmaceutical Development | Development of drugs with specific biological activities | Requires further research to determine efficacy and safety |
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